Enhanced Lipophilicity and Predicted Membrane Permeability vs. Piperidine and Pyrrolidine Analogs
The seven-membered azepane ring confers greater lipophilicity on 4-(Azepan-1-ylmethyl)aniline compared to its piperidine and pyrrolidine counterparts. The computed XLogP3 value for the target compound is 2.3, versus 1.9 for 4-(piperidin-1-ylmethyl)aniline and 1.6 for 4-(pyrrolidin-1-ylmethyl)aniline [1][2]. This represents a delta of +0.4 log unit over the piperidine analog and +0.7 over the pyrrolidine analog. In the context of CNS drug-likeness, an XLogP3 between 2 and 4 is often optimal for blood-brain barrier penetration, providing a procurement rationale for the azepane analog over less lipophilic ring systems.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4-(Piperidin-1-ylmethyl)aniline: XLogP3 = 1.9; 4-(Pyrrolidin-1-ylmethyl)aniline: XLogP3 = 1.6 |
| Quantified Difference | +0.4 log unit vs. piperidine analog; +0.7 log unit vs. pyrrolidine analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025) |
Why This Matters
The elevated lipophilicity directly impacts a compound's ability to passively diffuse across cell membranes, a critical factor in both bioavailability and target engagement for CNS and intracellular targets.
- [1] PubChem CID 1084713. 4-[(Azepan-1-yl)methyl]aniline, XLogP3-AA = 2.3. National Library of Medicine. Accessed 24 Apr 2026. View Source
- [2] PubChem CID 846150. 4-(Piperidin-1-ylmethyl)aniline, XLogP3-AA = 1.9; PubChem CID 776852. 4-(Pyrrolidin-1-ylmethyl)aniline, XLogP3-AA = 1.6. National Library of Medicine. Accessed 24 Apr 2026. View Source
